molecular formula C12H14O2 B067678 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 175203-59-5

4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol

Cat. No.: B067678
CAS No.: 175203-59-5
M. Wt: 190.24 g/mol
InChI Key: LJOPKTKTOLIEEC-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, a methyl group, and a butyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring with a hydroxymethyl group, followed by the introduction of the butyn-2-ol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.

Scientific Research Applications

4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)phenol: Shares the hydroxymethyl group and phenyl ring but lacks the butyn-2-ol moiety.

    2-(4-(Hydroxymethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of butyn-2-ol.

    4-Hydroxy-2-quinolones: Contains a hydroxyl group and aromatic ring but differs in the overall structure.

Uniqueness

4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxymethyl and butyn-2-ol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13-14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPKTKTOLIEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384911
Record name 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-59-5
Record name 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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